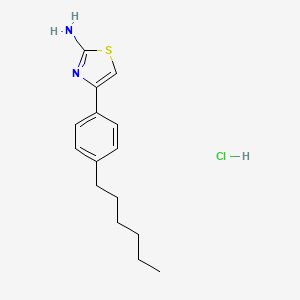

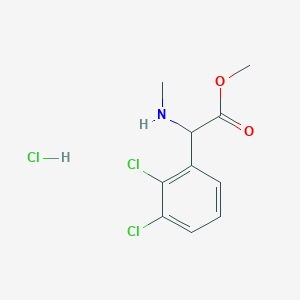

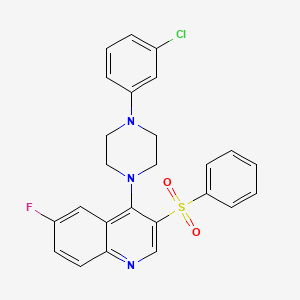

4-(4-Hexylphenyl)-1,3-thiazol-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Hexylphenyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is known to have various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of thiazole derivatives often involves the reaction of specific thiourea compounds with various aldehydes or acids, leading to the formation of compounds with potential antimicrobial activities or as intermediates for further chemical transformations. For example, 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives were synthesized by refluxing thiourea with para-chloro phenacyl bromide, showcasing the typical synthetic pathway for such compounds (Kubba & Rahim, 2018).

Corrosion Inhibition

- Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition properties. For instance, the inhibition performance of certain benzothiazole derivatives on mild steel in acidic solutions was investigated, demonstrating high inhibition efficiency, which is critical for protecting industrial equipment (Salarvand et al., 2017).

Drug Delivery Systems

- The development of novel drug delivery systems using thiazole derivatives has been explored. Gold nanoparticles stabilized with β-cyclodextrin-thiazole complexes have shown potential as drug transport systems, enhancing the solubility and stability of thiazole drugs (Asela et al., 2017).

Antimicrobial Activity

- Thiazole compounds have been evaluated for their antimicrobial efficacy. For instance, a series of thiadiazolo[3,2-α]pyrimidine derivatives were synthesized and tested for their anticancer activities against several human tumor cell lines, highlighting the biological potential of thiazole derivatives (Tiwari et al., 2016).

Inhibition of Biological Pathways

- Some thiazole derivatives have been studied for their ability to inhibit specific biological pathways, such as the 5-lipoxygenase enzyme, which is involved in inflammatory processes. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have shown direct inhibition of this enzyme, suggesting potential for treating inflammation-related diseases (Suh et al., 2012).

Mecanismo De Acción

Target of Action

It is structurally similar to 4-hexylresorcinol, which is known to have antiseptic, anthelmintic, and local anesthetic properties .

Mode of Action

4-hexylresorcinol, a similar compound, is known to induce stress on the endoplasmic reticulum, leading to changes in protein folding . It also inhibits the NF-κB signal pathway and TNF-α production .

Biochemical Pathways

4-hexylresorcinol is known to increase the production of vegf, tgf-β1, and calcification-associated proteins . This suggests that the compound may influence angiogenesis and bone formation pathways.

Result of Action

4-hexylresorcinol has been shown to increase angiogenesis and bone formation in wounded areas . It also demonstrates strong anti-inflammatory reactions and capillary regeneration in a diabetic model .

Propiedades

IUPAC Name |

4-(4-hexylphenyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2S.ClH/c1-2-3-4-5-6-12-7-9-13(10-8-12)14-11-18-15(16)17-14;/h7-11H,2-6H2,1H3,(H2,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADBEPCPOQVDIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CSC(=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hexylphenyl)-1,3-thiazol-2-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2996213.png)

![2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2996214.png)

![2-(2-Fluorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2996221.png)

![Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2996223.png)

![Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2996229.png)

![ethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2996234.png)